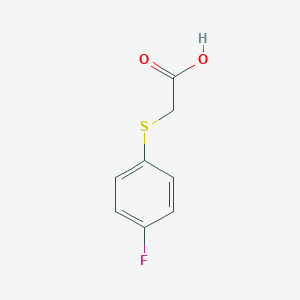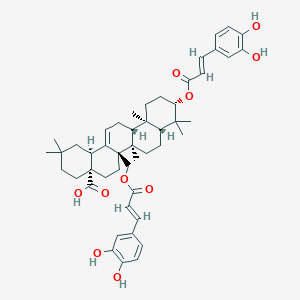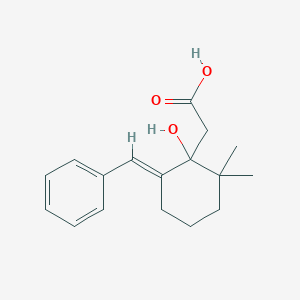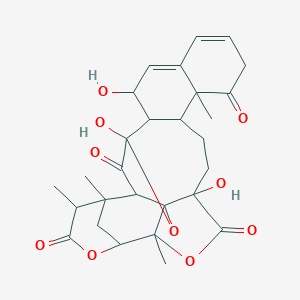
3-isopropoxy-N-(3-pyridinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isopropoxy-N-(3-pyridinylmethyl)benzamide, also known as IPMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPMB belongs to the class of benzamides and is known to possess several biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-isopropoxy-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neuropharmacology, and drug discovery. 3-isopropoxy-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells, by inducing apoptosis and cell cycle arrest. 3-isopropoxy-N-(3-pyridinylmethyl)benzamide also exhibits neuroprotective effects by reducing oxidative stress and inflammation, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3-isopropoxy-N-(3-pyridinylmethyl)benzamide has been used as a lead compound for the development of novel drugs targeting various diseases.
Wirkmechanismus
3-isopropoxy-N-(3-pyridinylmethyl)benzamide exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. 3-isopropoxy-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression, leading to the induction of apoptosis and cell cycle arrest in cancer cells. 3-isopropoxy-N-(3-pyridinylmethyl)benzamide also inhibits the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive function.
Biochemical and Physiological Effects:
3-isopropoxy-N-(3-pyridinylmethyl)benzamide exhibits several biochemical and physiological effects, including anti-cancer, neuroprotective, anti-inflammatory, and antioxidant effects. 3-isopropoxy-N-(3-pyridinylmethyl)benzamide has been shown to induce apoptosis and cell cycle arrest in cancer cells by regulating the expression of various genes involved in cell proliferation and survival. 3-isopropoxy-N-(3-pyridinylmethyl)benzamide also reduces oxidative stress and inflammation, which are implicated in the pathogenesis of several diseases, including neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-isopropoxy-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and well-defined chemical structure. However, 3-isopropoxy-N-(3-pyridinylmethyl)benzamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration must be given to the dosage and administration of 3-isopropoxy-N-(3-pyridinylmethyl)benzamide in lab experiments.
Zukünftige Richtungen
3-isopropoxy-N-(3-pyridinylmethyl)benzamide has several potential future directions for research, including the development of novel drugs targeting various diseases, including cancer and neurodegenerative diseases. Further studies are also needed to elucidate the molecular mechanisms underlying the biological effects of 3-isopropoxy-N-(3-pyridinylmethyl)benzamide and to optimize its pharmacological properties. Additionally, the use of 3-isopropoxy-N-(3-pyridinylmethyl)benzamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Synthesemethoden
3-isopropoxy-N-(3-pyridinylmethyl)benzamide can be synthesized using a multistep process involving the condensation of 4-chloro-3-nitrobenzoic acid with 3-pyridinemethanol, followed by reduction and acylation to obtain the final product. The purity and yield of 3-isopropoxy-N-(3-pyridinylmethyl)benzamide can be improved by optimizing the reaction conditions, including temperature, reaction time, and solvent.
Eigenschaften
Produktname |
3-isopropoxy-N-(3-pyridinylmethyl)benzamide |
|---|---|
Molekularformel |
C16H18N2O2 |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
3-propan-2-yloxy-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C16H18N2O2/c1-12(2)20-15-7-3-6-14(9-15)16(19)18-11-13-5-4-8-17-10-13/h3-10,12H,11H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
NCRWCZADRTXAPI-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NCC2=CN=CC=C2 |
Kanonische SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NCC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B239961.png)

![4a,6a,7,10-tetramethyl-3,4,4a,4b,5,6,6a,6b,7,7a,8,9,10,11,12a,13,13a,13b,14,15-icosahydro-2H-naphtho[2',1':4,5]indeno[1,2-b]indolizin-2-one](/img/structure/B239968.png)




![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)

